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Compound of Interest

Compound Name: Physachenolide C

Cat. No.: B15572199 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the in vivo administration of

Physachenolide C (PCC), a natural product with promising anti-cancer activities. The following

protocols are based on peer-reviewed studies and are intended to guide researchers in

designing and executing in vivo experiments to evaluate the therapeutic potential of PCC.

Core Application: Preclinical Evaluation of Anti-
Cancer Efficacy
Physachenolide C has demonstrated significant therapeutic benefits in various preclinical

cancer models, particularly melanoma and lung cancer.[1][2][3][4][5] In vivo studies have

shown that PCC can induce tumor regression, apoptosis, and cell cycle arrest.[2][3] Its

mechanism of action involves the targeting of bromo and extraterminal domain (BET) proteins,

leading to the reduction of anti-apoptotic proteins such as cFLIP and Livin.[1][4][6] This

sensitizes cancer cells to immune-mediated cell death, making PCC a candidate for

combination therapies with immunotherapeutic agents.[1][4]
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The following tables summarize the quantitative data from key in vivo studies on

Physachenolide C.

Table 1: Physachenolide C Monotherapy in Murine Melanoma Models

Parameter Study 1

Animal Model
YUMM2.1 murine melanoma in C57BL/6J or

RAG-/- mice[2][3]

Dosage 20 mg/kg body weight[2][3]

Administration Route Intratumoral (IT)[2][3]

Vehicle
Not specified, but likely a solution suitable for IT

injection.

Treatment Schedule Daily from day 1 through day 15[2][3]

Key Findings

Complete regression of established melanoma

tumors in all mice[3]. Durable response in 33%

of mice after treatment discontinuation[3]. T cell-

mediated immunity was not found to be a

primary contributor to efficacy in this model[3].

Table 2: Physachenolide C in Combination Therapy for Melanoma
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Parameter Study 2 Study 3

Animal Model

Human M14 melanoma

xenograft in nude athymic

mice[1]

B16-F10 syngeneic melanoma

in C57BL/6 mice[1]

Combination Agent Poly I:C[1] Poly I:C[1]

PCC Dosage
10 mg/kg or 20 mg/kg body

weight[1]
20 mg/kg body weight[1]

PCC Administration
Intratumoral (IT), twice weekly

for three to four weeks[1]

Subcutaneous (SC) injection,

twice per week for two

weeks[1]

Vehicle
30% Trappsol® and 30%

DMSO in PBS[1]

30% Trappsol® and 30%

DMSO in PBS[1]

Key Findings

Significant therapeutic benefit

compared to individual

agents[1][4]. Enhanced

melanoma cell death in

response to activated human T

cells[1][4].

Significant tumor regression in

the combination group[1].

Table 3: Physachenolide C in Combination Therapy for Lung Cancer
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Parameter Study 4

Animal Model
KRASmut/P53mut lung cancer xenograft

mice[5]

Combination Agent Bortezomib[5]

PCC Dosage 10 mg/kg[5]

PCC Administration

Not explicitly stated, but likely intraperitoneal or

intravenous based on common practice with

bortezomib.

Vehicle Not specified.

Key Findings

The combination was more effective in reducing

the viability of lung cancer cells compared to

individual treatments[5].

Experimental Protocols
Protocol 1: Intratumoral Administration of
Physachenolide C in a Syngeneic Melanoma Model
This protocol is adapted from studies on the YUMM2.1 murine melanoma model.[2][3]

1. Materials:

Physachenolide C (PCC)
Vehicle for injection (e.g., 30% Trappsol® and 30% DMSO in sterile PBS)[1]
YUMM2.1 melanoma cells
C57BL/6J mice (6-10 weeks old, male)[3]
Sterile PBS
1 ml syringes with 27-30 gauge needles
Calipers for tumor measurement
Animal balance

2. Procedure:

Tumor Cell Implantation:
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Culture YUMM2.1 cells to 70-80% confluency.
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/ml.
Inject 100 µl of the cell suspension (1 x 10^6 cells) intradermally into the right flank of each
mouse.[3]

Tumor Growth Monitoring:

Monitor mice daily for tumor growth.
Once tumors reach an average volume of >100 mm³, randomize mice into treatment and
control groups.[3] Tumor volume can be calculated using the formula: (Length x Width²)/2.

Preparation of PCC Formulation:

Prepare a stock solution of PCC in a suitable solvent (e.g., DMSO).
On the day of injection, dilute the PCC stock solution with the vehicle (30% Trappsol® in
PBS) to the final concentration of 20 mg/kg in a volume suitable for intratumoral injection
(e.g., 50-100 µl).

Treatment Administration:

Administer 20 mg/kg of PCC intratumorally daily for 15 consecutive days.[2][3]
The control group should receive an equivalent volume of the vehicle.

Monitoring and Endpoints:

Measure tumor volume and body weight every other day during treatment and thrice weekly
after treatment completion.[2]
Monitor for any signs of toxicity, such as weight loss or changes in behavior.
The primary endpoint is typically tumor growth inhibition or regression. Euthanize mice when
tumors reach a predetermined size (e.g., ≥2000 mm³) or show signs of ulceration.[2]

Protocol 2: Combination Therapy of Physachenolide C
and Poly I:C in a Xenograft Melanoma Model
This protocol is based on studies using the M14 human melanoma xenograft model.[1]

1. Materials:

Physachenolide C (PCC)
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Poly I:C
Vehicle: 30% Trappsol® and 30% DMSO in sterile PBS[1]
M14 human melanoma cells
Nude athymic mice (female, 6-8 weeks old)[1]
Sterile PBS

2. Procedure:

Tumor Cell Implantation:

Implant 1 x 10^6 M14 melanoma cells subcutaneously into the right flank of each mouse.[1]

Tumor Growth and Group Randomization:

Allow tumors to grow to approximately 100 mm³.[1]
Randomize mice into four groups: Vehicle control, PCC alone, Poly I:C alone, and PCC +
Poly I:C combination.

Treatment Administration:

PCC Administration: Administer PCC at 10 or 20 mg/kg intratumorally.
Poly I:C Administration: Administer Poly I:C at 50 µ g/mouse intratumorally.[1]
Schedule: Administer treatments twice per week for four weeks.[1] For the combination
group, administer PCC followed 24 hours later by Poly I:C.[1]

Monitoring and Endpoints:

Monitor tumor growth and body weight regularly.
The primary endpoint is the comparative tumor growth inhibition between the treatment
groups.

Mandatory Visualizations
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Caption: Physachenolide C inhibits BET proteins, reducing anti-apoptotic proteins and

promoting apoptosis.
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Caption: A typical workflow for an in vivo study evaluating an anti-cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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